Capromorelin

Overview

Description

Capromorelin is a systemic appetite stimulant used to encourage appetite in dogs and help manage weight loss in cats with chronic kidney disease .

Synthesis Analysis

Capromorelin is a ghrelin receptor agonist that has potential to treat constipation following spinal cord injury (SCI). It was tested in a single ascending dose Phase-I safety trial in spinal cord-injured and able-bodied volunteers . It is the only FDA-approved drug used for stimulating appetite in dogs and was marketed in the fall of 2017 .

Molecular Structure Analysis

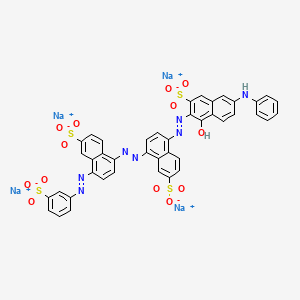

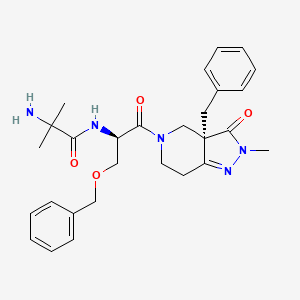

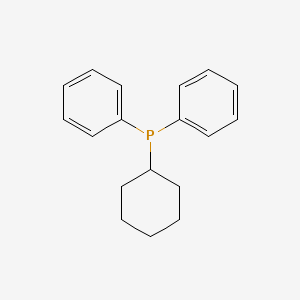

Capromorelin (CP 424391) is a pyrazolinone-piperidine dipeptide. It is an orally active and potent growth hormone secretagogue (GHS) with a molecular weight of 505.61 .

Chemical Reactions Analysis

Capromorelin increases plasma GH levels in an anesthesized rat model, with an ED 50 value less than 0.05 mg/kg iv . It shows enhanced intestinal absorption in rodent models and exhibited superior pharmacokinetic properties, including high bioavailabilities in two animal species . The formation of metabolites of capromorelin has been studied for potential markers for doping control purposes .

Physical And Chemical Properties Analysis

Capromorelin Tartrate has a molecular formula of C32H40N5O10 and a molecular weight of 655.7. It should be stored at 0-4°C for short term (days to weeks), or -20°C for long term (months) .

Scientific Research Applications

Veterinary Medicine

Capromorelin has been extensively used in veterinary medicine . It is the only FDA-approved drug used for stimulating appetite in dogs . In 2020, the USFDA approved Capromorelin for the management of weight loss in chronic kidney disease of cats .

Regulation of Body Composition and Metabolism

Growth hormone and insulin-like growth factor-1 play an important role in the regulation of body composition and metabolism . Capromorelin, being a ghrelin receptor agonist, helps in the regulation and stimulation of growth hormone .

Appetite Stimulation

Capromorelin stimulates appetite and food intake in mammals . It is used as an external substitute of ghrelin for regulation and stimulation of growth hormone in frailty, for body weight gain, muscle mass gain, prevention of cachexia, and for the treatment of chronic fatigue syndromes .

Regulation of Gut Motility and Gastric Acid Secretion

Ghrelin, to which Capromorelin acts as an agonist, regulates gut motility and gastric acid secretion .

Regulation of Taste Sensation and Circadian Rhythm

Ghrelin also regulates taste sensation and circadian rhythm . Therefore, Capromorelin, being a ghrelin receptor agonist, may have potential applications in these areas.

Learning and Memory

Ghrelin is involved in learning and memory . As a ghrelin receptor agonist, Capromorelin could potentially be used in research related to cognitive functions.

Oxidative Stress and Autophagy

Ghrelin has roles in oxidative stress and autophagy . Therefore, Capromorelin could be used in research studying these processes.

Glucose Metabolism

Ghrelin is involved in glucose metabolism . As a ghrelin receptor agonist, Capromorelin could potentially be used in research related to glucose metabolism.

Mechanism of Action

Target of Action

Capromorelin, a medication used for the management of weight loss in cats and dogs , primarily targets the Growth Hormone Secretagogue Receptor 1a (GHSR1a) . This receptor is a specific G-protein coupled receptor (GPCR) expressed in the hypothalamus . The role of GHSR1a is crucial in the regulation of body composition and metabolism .

Mode of Action

Capromorelin acts as a ghrelin receptor agonist . It mimics the action of endogenous ghrelin, a peptide hormone released from the cells in the stomach . Ghrelin stimulates appetite and food intake in mammals . By binding to the GHSR1a, Capromorelin stimulates the secretion of growth hormone .

Biochemical Pathways

The primary biochemical pathway affected by Capromorelin involves the stimulation of growth hormone secretion . This is achieved through its interaction with the GHSR1a in the hypothalamus . The activation of this receptor leads to an increase in the levels of growth hormone and insulin-like growth factor-1 (IGF-1), both of which play a significant role in the regulation of body composition and metabolism .

Pharmacokinetics

The pharmacokinetic properties of Capromorelin include its route of administration, which is oral , and its elimination half-life, which is approximately 2.4 hours . These properties impact the bioavailability of Capromorelin, determining how much of the drug is absorbed into the bloodstream and how long it remains active in the body.

Result of Action

The molecular and cellular effects of Capromorelin’s action primarily involve the stimulation of growth hormone secretion and an increase in appetite . Studies have shown that Capromorelin directly raises insulin growth factor 1 (IGF-1) and growth hormone levels . This results in increased food consumption and body weight .

Safety and Hazards

Capromorelin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Side effects include vomiting, diarrhea, increased drinking and urination, and intestinal sounds .

Future Directions

Capromorelin has been approved for the management of weight loss in chronic kidney disease of cats . It has potential to positively affect the clinical management of inappetence and weight loss/cachexia in dogs (and, off-label, cats) with many different medical conditions . Further studies are needed to fully define the ideal use of this product in veterinary practice .

properties

IUPAC Name |

N-[(2R)-1-[(3aR)-3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl]-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H35N5O4/c1-27(2,29)25(35)30-22(18-37-17-21-12-8-5-9-13-21)24(34)33-15-14-23-28(19-33,26(36)32(3)31-23)16-20-10-6-4-7-11-20/h4-13,22H,14-19,29H2,1-3H3,(H,30,35)/t22-,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLLHLWBPNCVNR-SKCUWOTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)C3(C2)CC4=CC=CC=C4)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3=NN(C(=O)[C@@]3(C2)CC4=CC=CC=C4)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H35N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5057886 | |

| Record name | Capromorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Capromorelin | |

CAS RN |

193273-66-4 | |

| Record name | Capromorelin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=193273-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Capromorelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193273664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Capromorelin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15205 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Capromorelin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5057886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROMORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MQ44VUN84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-N-phenyl-](/img/structure/B1582027.png)